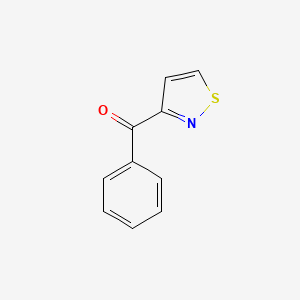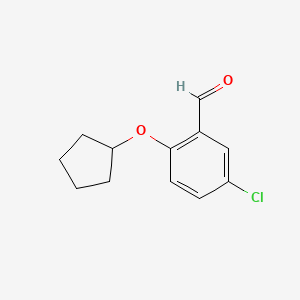
5-Chloro-2-(cyclopentyloxy)benzaldehyde
概要
説明
5-Chloro-2-(cyclopentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . It is characterized by the presence of a chloro group at the 5th position and a cyclopentyloxy group at the 2nd position on a benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopentyloxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzaldehyde and the hydroxyl group of the cyclopentanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-2-(cyclopentyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-(cyclopentyloxy)benzoic acid.
Reduction: 5-Chloro-2-(cyclopentyloxy)benzyl alcohol.
Substitution: 5-Amino-2-(cyclopentyloxy)benzaldehyde or 5-Mercapto-2-(cyclopentyloxy)benzaldehyde.
科学的研究の応用
Chemistry: 5-Chloro-2-(cyclopentyloxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It is also investigated for its potential use in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 5-Chloro-2-(cyclopentyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
5-Chloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
5-Chloro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
5-Chloro-2-(tert-butoxy)benzaldehyde: Similar structure but with a tert-butoxy group instead of a cyclopentyloxy group.
Uniqueness: 5-Chloro-2-(cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
特性
IUPAC Name |
5-chloro-2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBKVNNQZYGRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


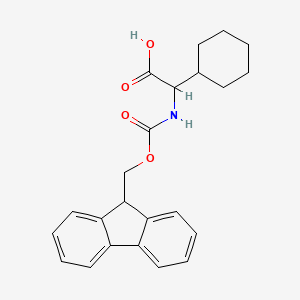
![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)
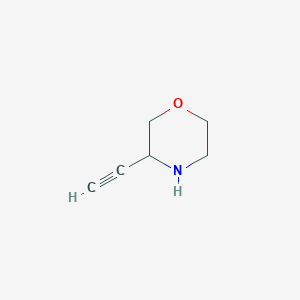
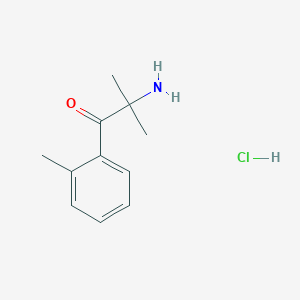
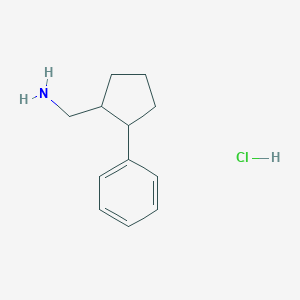
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)
![2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride](/img/structure/B3248454.png)

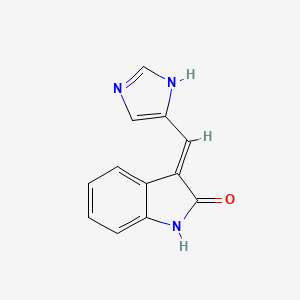
![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)
